Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for chemical research. This compound is characterized by its rigid bicyclic framework, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves multiple steps, starting from simpler precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can help in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction typically produces alcohols .
Scientific Research Applications
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into certain active sites of enzymes or receptors, influencing their activity. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-butyl (1S,5R)-rel-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate: This compound has a similar bicyclic structure but differs in the position of the functional groups.
rel-(1S,5S,7R)-2-Boc-7-amino-2-azabicyclo[3.2.0]heptane: Another similar compound with an amino group instead of a ketone.
Uniqueness
Rel-tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions in ways that are distinct from other similar compounds .
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-11(2,3)16-10(15)13-6-5-8-7-9(14)12(8,13)4/h8H,5-7H2,1-4H3/t8-,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVODOBNALBQJLO-UFBFGSQYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(CCN1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12[C@@H](CCN1C(=O)OC(C)(C)C)CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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